molecular formula C27H26N2O5S B2906383 4-(N-butyl-N-ethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide CAS No. 500149-61-1

4-(N-butyl-N-ethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide

Cat. No. B2906383
CAS RN: 500149-61-1
M. Wt: 490.57
InChI Key: LDFMRHYXTGDTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-butyl-N-ethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide, commonly known as BES, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. BES is a sulfonamide-based compound that has a unique structure and mechanism of action, making it an attractive target for further exploration.

Mechanism Of Action

The mechanism of action of BES involves the inhibition of several key enzymes involved in cancer cell proliferation and survival. Specifically, BES has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells and plays a critical role in maintaining the acidic microenvironment that is necessary for tumor growth and invasion. BES has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting these key enzymes, BES disrupts the normal growth and survival of cancer cells, leading to their eventual death.
Biochemical and physiological effects:
BES has been shown to have several biochemical and physiological effects that contribute to its anticancer activity. For example, BES has been shown to induce oxidative stress in cancer cells, which can lead to DNA damage and cell death. BES has also been shown to inhibit the activity of several signaling pathways that are critical for cancer cell survival and proliferation, including the Akt/mTOR and ERK pathways. Additionally, BES has been shown to inhibit the activity of several key enzymes involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors.

Advantages And Limitations For Lab Experiments

One of the major advantages of BES is its broad-spectrum activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. Additionally, BES has been shown to have relatively low toxicity in normal cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of BES is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, BES has not yet been extensively studied in vivo, and further research is needed to determine its efficacy and safety in animal models.

Future Directions

There are several potential future directions for research on BES. One area of interest is the development of more potent and selective analogs of BES that can be used as therapeutic agents for cancer. Additionally, further research is needed to elucidate the precise mechanisms of action of BES, including its effects on specific signaling pathways and enzymes. Finally, BES has potential applications in other areas of research beyond cancer, such as in the treatment of inflammatory diseases or as a tool for studying the role of CAIX in other physiological processes.

Synthesis Methods

The synthesis of BES involves several steps, including the reaction of 2-nitrobenzoic acid with butylamine and ethylamine to produce the corresponding amides. The amides are then reduced to the corresponding amines, which are subsequently reacted with anthraquinone-2-carboxylic acid to produce BES. The synthesis of BES is a complex process that requires careful optimization of reaction conditions to achieve high yields.

Scientific Research Applications

BES has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. BES has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. Additionally, BES has been shown to inhibit the activity of several key enzymes involved in cancer cell proliferation and survival, making it a promising candidate for further development as a cancer therapeutic.

properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-3-5-16-29(4-2)35(33,34)20-13-10-18(11-14-20)27(32)28-19-12-15-23-24(17-19)26(31)22-9-7-6-8-21(22)25(23)30/h6-15,17H,3-5,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFMRHYXTGDTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-butyl-N-ethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.